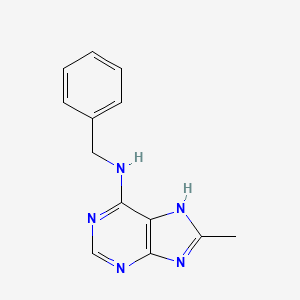

N-benzyl-8-methyl-7H-purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

1454-52-0 |

|---|---|

Molecular Formula |

C13H13N5 |

Molecular Weight |

239.28 g/mol |

IUPAC Name |

N-benzyl-8-methyl-7H-purin-6-amine |

InChI |

InChI=1S/C13H13N5/c1-9-17-11-12(15-8-16-13(11)18-9)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,14,15,16,17,18) |

InChI Key |

RDYAQFHXLOOQKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC=N2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl 8 Methyl 7h Purin 6 Amine and Its Analogues

Established Synthetic Pathways for N6-Benzylpurine Derivatives

The traditional synthesis of N6-benzylpurine derivatives primarily relies on the functionalization of a pre-existing purine (B94841) core. These methods have been foundational in providing access to a wide array of analogues for biological screening.

Nucleophilic Substitution Reactions at the C6 Position of Purine Ring Systems

A cornerstone in the synthesis of N6-benzylpurine derivatives is the nucleophilic aromatic substitution at the C6 position of the purine ring. nih.gov This approach typically involves a 6-halopurine, most commonly 6-chloropurine (B14466), as the starting material. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a nucleophilic amine.

In the context of synthesizing N-benzyl-8-methyl-7H-purin-6-amine, the reaction would involve the treatment of 6-chloro-8-methylpurine with benzylamine (B48309). This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. Common bases include triethylamine (B128534) or potassium carbonate. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or alcohols being frequently employed to facilitate the dissolution of the reactants and promote the reaction. researchgate.net

While effective for installing heteroatom substituents, this method is not broadly applicable for creating C-C bonds. nih.gov The reactivity of the C6 position is influenced by the substituents on the purine ring. For instance, the presence of an electron-withdrawing group can enhance the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic attack.

A study on the functionalization of pyrimidine (B1678525) and purine nucleosides demonstrated the use of C4- and C6-(1,2,4-triazol-1-yl) derivatives as precursors for C-nucleophilic substitution. sigmaaldrich.comsigmaaldrich.com In this method, the triazolo group acts as a good leaving group, allowing for the introduction of various carbon nucleophiles. sigmaaldrich.comsigmaaldrich.com

Regioselective Alkylation Strategies for N-Substitution at N7 and N9

The alkylation of the purine ring is a complex process as it can occur at multiple nitrogen atoms, primarily at the N7 and N9 positions, leading to a mixture of regioisomers. nih.govacs.orgnih.govresearchgate.net Direct alkylation of 6-substituted purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govresearchgate.net

Achieving regioselectivity is a significant challenge in purine chemistry. Several strategies have been developed to control the site of alkylation. One approach involves the use of protecting groups to block one of the nitrogen atoms, thereby directing the alkylation to the desired position. For example, by protecting the N9 position, alkylation can be directed to the N7 position. nih.gov

Another strategy to favor the formation of the N7 isomer involves the use of Grignard reagents. nih.gov Furthermore, methods utilizing 7,8-dihydropurines have been shown to be unambiguous for N7-alkylation. This multi-step process involves protection of the N9 position, reduction, regioselective alkylation at N7, followed by deprotection and reoxidation. nih.gov The choice of the substituent at the C6 position can also influence the regioselectivity of the alkylation. nih.gov

For the synthesis of this compound, where the benzyl (B1604629) group is at the N6-amino position and the methyl group is at the C8 position, the focus of alkylation would be on the purine nitrogen atoms. To obtain the 7H-tautomer specifically, synthetic strategies would need to favor alkylation at the N7 position. A novel method for direct regioselective N7-tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.gov

Conversely, to achieve regiospecific N9 alkylation, one method utilizes the steric hindrance of a bulky substituent at the C6 position to shield the N7 position from the alkylating agent. acs.orgnih.gov For instance, 6-(azolyl)purine derivatives with a coplanar conformation can effectively block the N7 position, leading to exclusive N9 alkylation. acs.orgnih.gov Additionally, β-cyclodextrin has been used to assist in the regioselective N9 alkylation of purines in water, where the cyclodextrin (B1172386) cavity is thought to block the N7 position. researchgate.net

Construction of the Purine Nucleus with Benzyl and Methyl Substituents

An alternative to modifying a pre-existing purine ring is the de novo synthesis of the purine nucleus, which involves building the heterocyclic system from simpler acyclic precursors. This approach offers the advantage of introducing the desired substituents, such as the benzyl and methyl groups, at specific positions from the outset.

The classical Traube purine synthesis is a well-established method for constructing the purine ring. This synthesis typically involves the condensation of a substituted pyrimidine with a one-carbon unit. For the synthesis of this compound, a suitable starting point would be a 4,5-diaminopyrimidine (B145471) derivative. For instance, 4,5-diamino-6-(benzylamino)pyrimidine could be reacted with a source of the C8-methyl group, such as acetic anhydride (B1165640) or triethyl orthoacetate, to form the imidazole (B134444) ring fused to the pyrimidine ring, thereby completing the purine skeleton.

The de novo synthesis of purine and pyrimidine nucleotides is a fundamental biological process that builds these molecules from simple precursors like amino acids, CO2, and tetrahydrofolate. nih.gov While biological synthesis provides a blueprint, chemical synthesis in the lab allows for the creation of non-natural analogues. The construction of the purine ring generally involves the sequential formation of the imidazole and pyrimidine rings or vice versa. nih.gov

Advanced Synthetic Approaches to this compound

To overcome the limitations of traditional methods, such as harsh reaction conditions and lack of regioselectivity, more advanced synthetic strategies have been developed. These modern techniques offer improved efficiency, selectivity, and functional group tolerance.

Microwave-Assisted Synthesis Techniques for Purine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govrsc.org This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products. nih.gov

In the context of purine chemistry, microwave-assisted synthesis has been successfully applied to various reactions, including nucleophilic substitutions and cyclization reactions. nih.gov For the synthesis of this compound, the nucleophilic substitution of a 6-halopurine with benzylamine could be performed under microwave irradiation to expedite the reaction. Similarly, the final cyclization step in a de novo synthesis pathway could also be accelerated using this technology. The benefits include not only speed and yield but also the potential for conducting reactions under solvent-free or more environmentally friendly conditions. nih.gov

Metal-Catalyzed Coupling Reactions for Purine Functionalization (e.g., C-C, C-N Bond Formation)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including functionalized purines. rsc.org These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are particularly valuable for the functionalization of the purine core. researchgate.net For instance, a palladium catalyst can be used to couple a 6-halopurine with an organoboron or organotin reagent to form a C-C bond at the C6 position. nih.gov The Buchwald-Hartwig amination provides a powerful method for forming the C6-N bond by coupling a 6-halopurine with an amine in the presence of a palladium catalyst and a suitable ligand.

Nickel-catalyzed cross-coupling reactions have also been employed for the direct C-H functionalization of purines, offering a more atom-economical approach by avoiding the pre-functionalization of the purine ring. rsc.org For example, direct C8-arylation of purines has been achieved using palladium catalysts. rsc.org Furthermore, photoredox/nickel dual catalysis has been utilized for the C6-alkylation of purine nucleosides via an sp2–sp3 cross-electrophile coupling, allowing for the direct installation of alkyl groups. nih.gov

These metal-catalyzed methods offer broad functional group tolerance and can be applied at late stages of a synthetic sequence, which is highly advantageous in medicinal chemistry for the rapid generation of analogues. nih.gov The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Solid-Supported Synthesis for Libraries of this compound Analogues

The generation of chemical libraries for screening purposes often necessitates high-throughput synthetic methods. Solid-phase synthesis (SPS) is a powerful technique adapted for this purpose, enabling the efficient production of a large collection of related compounds. nih.gov This methodology can be hypothetically applied to the creation of this compound analogues.

The core principle of SPS involves anchoring a starting material to an insoluble polymer support, often a resin bead, and then carrying out a sequence of chemical reactions. nih.gov Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process. For the synthesis of purine analogues, a suitable purine scaffold, such as 6-chloro-8-methylpurine, could be immobilized on a resin. This could be achieved via a linker attached to a non-critical position of the purine ring.

Once the purine core is anchored, a library of analogues can be constructed through combinatorial chemistry. A diverse set of benzylamines and other primary amines could be reacted with the immobilized 6-chloropurine derivative in a parallel fashion. This step, a nucleophilic aromatic substitution, would introduce various N6-substituents across a multi-well plate or a series of reaction vessels. After the final reaction step, the desired compounds are cleaved from the solid support, yielding a library of this compound analogues ready for purification and subsequent analysis. The use of different polymer supports, such as polystyrene or polyethylene (B3416737) glycol, can be optimized for specific reaction conditions. google.com

Table 1: Hypothetical Solid-Phase Synthesis Strategy

| Step | Description | Purpose |

|---|---|---|

| 1. Immobilization | A functionalized purine (e.g., 6-chloro-8-methylpurine) is attached to a solid support resin via a suitable linker. | To facilitate purification by allowing removal of excess reagents through washing. |

| 2. Diversification | The immobilized purine is reacted with a library of diverse primary amines (including various substituted benzylamines). | To create a wide range of N6-substituted analogues in a parallel fashion. |

| 3. Cleavage | The final products are cleaved from the solid support. | To release the purified target compounds into solution for collection. |

Chemical Reactivity and Derivatization of the this compound Core

The this compound scaffold possesses several sites amenable to chemical modification, allowing for a systematic exploration of structure-activity relationships. The primary locations for derivatization include the 8-methyl group, the N6-benzyl moiety, and the purine ring itself.

Exploration of Modifications at the 8-Methyl Position

While the 8-methyl group itself offers limited handles for direct functionalization under mild conditions, its presence influences the electronic character of the purine ring. A common strategy to achieve diversity at the C8-position involves utilizing a starting material other than 8-methylpurine. For instance, synthesis could commence with a purine core bearing a more versatile functional group at the C8 position, such as a halogen or a thioether.

An example of a related compound is 8-(benzylthio)-7H-purin-6-amine, which features a benzylthio group at the C8 position. bldpharm.com This highlights that substituents other than a methyl group can be readily accommodated at this site. Synthetic routes starting with 6-amino-purine-8-thiol could allow for the introduction of a wide array of alkyl or arylthio groups. Subsequent oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone could provide further analogues with different electronic and steric properties.

Further Functionalization of the N6-Benzyl Moiety

The N6-benzyl group provides a broad canvas for introducing structural diversity. The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution to incorporate a variety of substituents.

Table 2: Potential Modifications of the N6-Benzyl Group

| Reaction Type | Reagents | Potential Substituents | Position on Benzyl Ring |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | ortho, para |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo (-Br), Chloro (-Cl) | ortho, para |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl (-COR) | para |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic Acid (-SO₃H) | para |

Care must be taken to select reaction conditions that are compatible with the purine core, which can be sensitive to strong acids and oxidants. The directing effects of the alkyl chain on the benzyl ring would favor substitution at the ortho and para positions. These modifications can systematically alter the steric bulk, lipophilicity, and electronic properties of the entire molecule.

Chemical Stability and Tautomeric Equilibria in 7H-Purine Systems

Purine and its derivatives, including this compound, can exist as a mixture of different tautomers. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For the purine core, the most significant tautomeric equilibrium is between the N7H and N9H forms. acs.org

Table 3: Factors Influencing Purine Tautomerism

| Factor | Influence on N7H vs. N9H Equilibrium | Citation |

|---|---|---|

| Solvent Polarity | Polar solvents can stabilize more polar tautomers, often shifting the equilibrium. For purine itself, water increases the population of the N7H tautomer compared to the gas phase. | nih.govnih.gov |

| Substituents | Electron-donating or electron-withdrawing groups at different positions on the purine ring alter the electron density and basicity of the nitrogen atoms, thereby changing the relative stability of the tautomers. | acs.orgrsc.org |

| Redox State | Oxidation or reduction of the purine ring can dramatically change tautomeric preferences. | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Design of N Benzyl 8 Methyl 7h Purin 6 Amine Analogues

Design Principles for Purine-Based Research Probes

The design of purine-based research probes, including those derived from N-benzyl-8-methyl-7H-purin-6-amine, is fundamentally guided by the structural characteristics of their biological targets, which are often ATP-binding proteins such as kinases. nih.govnih.gov The purine (B94841) core itself serves as a mimic of the adenine (B156593) moiety of ATP, providing a foundational anchor within the active site. Key design principles revolve around establishing specific interactions, such as hydrogen bonds with the kinase hinge region, and exploiting unique structural features of the target to achieve selectivity. nih.gov

The development of effective probes requires a multi-faceted approach considering affinity, selectivity, cell permeability, and the possession of a "handle" for detection or immobilization, such as a fluorophore or a reactive group for conjugation. oncotarget.com Structure-guided design, which leverages X-ray crystallography data of ligand-protein complexes, is a powerful strategy to visualize binding modes and identify pockets that can be exploited for enhancing potency and selectivity. nih.govnih.gov For instance, the orientation of substituents on the purine ring can be optimized to interact with specific amino acid residues, thereby distinguishing one kinase from another. nih.gov

Systematic Structural Modifications and Their Impact on Molecular Interactions

The biological activity of this compound analogues can be finely tuned through systematic modifications at various positions of the purine scaffold and its substituents. These alterations directly influence the compound's size, shape, and electronic properties, thereby affecting its interactions with the target protein.

Variation of the N6-Benzyl Substituent and its Stereochemical Implications

The N6-benzyl group plays a crucial role in the interaction of these purine derivatives with their biological targets, often inserting into a hydrophobic pocket. wisdomlib.org The nature and position of substituents on the benzyl (B1604629) ring can significantly impact binding affinity and selectivity. For example, in the context of adenosine (B11128) A3 receptor agonists, the introduction of a 3-iodobenzyl group at the N6 position was found to enhance affinity. wisdomlib.org

Furthermore, the stereochemistry at the α-carbon of the benzyl moiety can be a critical determinant of activity. Studies on chiral N6-benzyladenine derivatives have revealed that R- and S-enantiomers can exhibit distinct biological activities, with some S-enantiomers showing receptor-specific cytokinin or anticytokinin properties. nih.govrsc.org This highlights the importance of the three-dimensional arrangement of the benzyl group for optimal interaction with the chiral environment of a protein's binding site.

| Compound | N6-Substituent | Observed Effect | Reference |

|---|---|---|---|

| N6-(3-Iodobenzyl)adenosine derivative | 3-Iodobenzyl | Enhanced affinity for A3 adenosine receptors. | wisdomlib.org |

| N6-((S)-α-methylbenzyl)adenine | (S)-α-Methylbenzyl | AHK3-specific cytokinin activity. | nih.govrsc.org |

| N6-((R)-α-methylbenzyl)adenine | (R)-α-Methylbenzyl | Different activity profile compared to the S-enantiomer. | nih.gov |

Modulating the 8-Methyl Group and its Contribution to SAR

The C8 position of the purine ring offers another avenue for structural modification to modulate biological activity. The introduction of a methyl group at this position, as in this compound, can influence the molecule's conformation and its interactions within the binding pocket. While direct SAR studies on the 8-methyl group of this specific compound are limited, research on other 8-substituted purine derivatives provides valuable insights.

Substitution at the C8 position can affect the electronic properties of the purine ring and introduce steric constraints that can either be favorable or detrimental to binding, depending on the topology of the target's active site. nih.gov For instance, in some kinase inhibitors, C8 substitution has been explored to enhance selectivity. The stability of base pairs can also be influenced by C8 modifications, with the number and arrangement of hydrogen bonds being key determinants of complex stability. mdpi.com

Influence of Purine Ring Substitutions (e.g., at C2, N9) on Activity Profiles

Modifications at other positions of the purine ring, such as C2 and N9, are critical for fine-tuning the activity and selectivity of this compound analogues.

C2-Substitutions: The C2 position is often a key site for introducing diversity. In the development of 2,6,9-trisubstituted purine derivatives as anticancer agents, it was found that bulky groups at the C2 position were generally unfavorable for activity. nih.govresearchgate.net Conversely, smaller substituents or those capable of specific hydrogen bonding can enhance potency. For example, in a series of chiral N6-benzyladenine derivatives, the introduction of a fluoro or chloro group at the C2 position of the S-enantiomer resulted in AHK3-specific cytokinins. nih.gov

| Modification Site | Substituent Type | General Observation | Reference |

|---|---|---|---|

| C2 | Bulky groups | Generally unfavorable for anticancer activity in 2,6,9-trisubstituted purines. | nih.govresearchgate.net |

| C2 | Small halogens (F, Cl) | Can confer receptor specificity in certain chiral N6-benzyladenine derivatives. | nih.gov |

| N9 | Various alkyl/cyclic groups | Significantly influences cytotoxic profiles in 2,6,9-trisubstituted purines. | nih.govnih.gov |

Computational Approaches in SAR Elucidation

Computational methods play an increasingly vital role in understanding and predicting the SAR of complex molecules like this compound. These in silico techniques can provide insights into binding modes, predict affinities, and guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can help to identify the key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern their activity.

While specific QSAR models for this compound are not extensively reported in the public domain, studies on related purine derivatives have demonstrated the utility of this approach. For instance, 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties often have a more significant influence on cytotoxicity than electronic properties. nih.govresearchgate.netnih.gov Such models can generate contour maps that visualize regions where steric bulk is favored or disfavored, providing a roadmap for the rational design of more potent compounds. researchgate.net The development of robust and predictive QSAR models for this compound analogues would be a valuable tool for prioritizing the synthesis of new derivatives with enhanced biological profiles.

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mode of novel compounds. For this compound and its analogues, docking studies can be employed to predict their interaction with various enzymes and receptors.

While specific docking studies on this compound are not extensively reported in the public domain, the methodology can be illustrated by examining studies on analogous purine scaffolds. For instance, purine derivatives have been investigated as inhibitors of protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases such as cancer. Docking studies of these analogues into the ATP-binding site of a target kinase can reveal key interactions.

The process involves preparing the three-dimensional structures of the ligands and the target protein. The ligands are then docked into the active site of the protein, and the resulting poses are scored based on their binding affinity. These scores, typically expressed in kcal/mol, provide an estimate of the binding free energy. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site are then analyzed to understand the structural basis of the interaction.

To illustrate the potential outcomes of such a study for this compound, a hypothetical docking analysis against a predicted kinase target is presented below. The binding energies and key interacting residues would be critical data points in such an analysis.

| Compound | Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Kinase X | -8.5 | LYS78, GLU95, LEU130 |

| Analogue 1 (p-chloro-benzyl) | Kinase X | -9.1 | LYS78, GLU95, LEU130, PHE131 |

| Analogue 2 (p-methoxy-benzyl) | Kinase X | -8.8 | LYS78, GLU95, LEU130 |

| Analogue 3 (3,4-dichloro-benzyl) | Kinase X | -9.5 | LYS78, GLU95, LEU130, PHE131 |

This table is illustrative and based on typical results from molecular docking studies.

Molecular Dynamics Simulations for Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Analysis of the MD simulation can include the calculation of the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding and function. The persistence of specific ligand-protein interactions, such as hydrogen bonds, throughout the simulation provides strong evidence for their importance in the binding event.

In Silico Prediction of Research-Relevant Molecular Descriptors and Conformational Analysis

In the early stages of drug discovery, the in silico prediction of molecular descriptors and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is crucial for prioritizing compounds with drug-like characteristics. jbcpm.com Various computational tools and web servers, such as SwissADME and pkCSM, are available for this purpose. beilstein-journals.org

For this compound, a range of molecular descriptors can be calculated to assess its potential as a drug candidate. These descriptors include physicochemical properties like molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines, such as Lipinski's rule of five, to predict oral bioavailability.

A hypothetical ADMET profile for this compound is presented in the table below, showcasing the types of parameters that would be evaluated.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 253.29 | < 500 |

| LogP | 2.8 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| TPSA | 64.9 Ų | < 140 Ų |

| Human Intestinal Absorption | High | - |

| Blood-Brain Barrier Permeability | Low | - |

| CYP2D6 Inhibitor | No | - |

| AMES Toxicity | Non-mutagenic | - |

This table is illustrative and contains predicted values for the target compound.

Conformational analysis is another critical aspect of understanding the structure-activity relationship. The three-dimensional shape of a molecule is pivotal for its interaction with a biological target. X-ray crystallography provides definitive conformational data, but in its absence, computational methods can be used.

A study on the closely related compound, N-benzyl-9-isopropyl-9H-purin-6-amine, provides insight into the likely conformation of this compound. researchgate.net In the crystal structure of the analogue, the asymmetric unit contains two molecules where the dihedral angles between the purine ring system and the benzene (B151609) ring are 89.21° and 82.14°. researchgate.net This near-perpendicular arrangement is a key conformational feature. The molecules in the crystal are linked into dimers by pairs of N—H⋯N hydrogen bonds. researchgate.net This information suggests that this compound likely adopts a similar non-planar conformation, which would be a critical consideration in docking studies and rational drug design.

Mechanistic Investigations of N Benzyl 8 Methyl 7h Purin 6 Amine in Preclinical Biological Systems

Exploration of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Studies (e.g., Purine (B94841) Metabolism Enzymes, Kinases, Phosphodiesterases)

No studies were found that investigated the inhibitory effects of N-benzyl-8-methyl-7H-purin-6-amine on any enzymes, including those involved in purine metabolism, protein kinases, or phosphodiesterases.

Receptor Binding and Modulation Assays (e.g., Adenosine (B11128) Receptors)

There is no available data from receptor binding or modulation assays for this compound, including any potential activity at adenosine receptors.

Identification of Novel Protein-Ligand Interactions

No research could be located that identifies or characterizes any protein-ligand interactions involving this compound.

Cellular and Molecular Responses of this compound

Modulation of Cell Cycle Progression in Research Models

No studies describing the modulation of cell cycle progression by this compound in any research models were identified.

Autophagy Induction and Cellular Degradation Pathways

Autophagy is a critical cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. Its modulation is a key strategy in cancer therapy. While studies on this compound's direct effect on autophagy are not available, research into analogous structures suggests that purine-like molecules can influence this pathway.

For instance, a novel class of compounds, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share a benzyl (B1604629) structural motif, have been identified as potential autophagy modulators. nih.gov Investigations have shown that autophagy can be a cytoprotective mechanism used by cancer cells to survive under the harsh conditions of the tumor microenvironment. nih.gov The inhibition of this survival mechanism is a promising strategy against certain cancers, such as pancreatic ductal adenocarcinoma. nih.gov It is speculated that compounds that modulate autophagy could selectively target tumor cells under metabolic stress. nih.gov This suggests that N-benzyl-purine derivatives might warrant investigation for similar activities in modulating cellular degradation pathways.

Immunomodulatory Effects in in vitro and in vivo (Animal) Models

The purinergic system is deeply involved in regulating immune responses and inflammation. While the specific immunomodulatory profile of this compound has not been characterized, related N-benzyl compounds and purine derivatives have demonstrated significant effects in preclinical models.

Studies on N-benzyl-N-methyldecan-1-amine (BMDA), which shares the N-benzyl-amine feature, have revealed potent anti-inflammatory and immunomodulatory properties. In cellular models using THP-1 cells, BMDA inhibited the production of key inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β. frontiersin.org This was achieved by blocking critical inflammatory signaling pathways, including c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB. frontiersin.org Furthermore, in animal models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), BMDA and its derivatives significantly reduced the severity of the disease, confirming their immunomodulatory potential in vivo. frontiersin.org

Additionally, N6-methyladenosine (m6A), a modified purine, has been shown to be closely related to the development of arthritis, a disease characterized by chronic inflammation, highlighting the role of purine modifications in immune-mediated conditions. nih.gov These findings suggest that this compound could potentially exert immunomodulatory effects by targeting similar inflammatory pathways.

In Vitro and In Vivo (Animal) Model Studies for Mechanistic Elucidation

Antimicrobial Research Applications (e.g., Antimycobacterial Activity and DprE1 Inhibition)

The search for novel antimicrobial agents is critical, particularly for pathogens like Mycobacterium tuberculosis. One of the most promising targets for new anti-TB drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. nih.gov

Several classes of compounds targeting DprE1 have been developed. Benzothiazinones (BTZs), for example, are potent inhibitors of DprE1. nih.gov While many potent BTZs act as covalent inhibitors, research into non-covalent inhibitors is also active, with compounds like pyrrole-benzothiazinones showing significant antimycobacterial activity. nih.gov

Although research on this compound's specific antimycobacterial activity is limited, studies on related purine analogues have been conducted. A study on 8-methylguanine (B1496458) 7-oxide and its 9-arylmethyl derivatives found that these compounds possessed no significant antimicrobial activity. nih.gov This highlights that specific structural features are crucial for antimicrobial efficacy, and not all purine derivatives will be active. The potential of this compound as a DprE1 inhibitor or general antimycobacterial agent remains an area for future investigation.

Antitumor Mechanism Research (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition)

Purine analogues are a well-established class of antitumor agents. researchgate.net Their mechanisms often involve inducing apoptosis (programmed cell death) and interfering with cellular structures like microtubules.

Research on 6,8,9-trisubstituted purine analogues has demonstrated cytotoxic activity against various human cancer cell lines, including liver, breast, and colon cancer. nih.gov For example, certain derivatives showed potent cytotoxic effects on Huh7 liver cancer cells. nih.gov

A key mechanism for some anticancer drugs is the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division and structure. A fascinating link has been discovered between the tubulin/microtubule network and the regulation of apoptosis. Studies have shown that tubulin proteins can physically interact with Death Receptor 5 (DR5), a key initiator of apoptosis. nih.gov This interaction appears to negatively regulate DR5 stability. Consequently, drugs that disrupt microtubules, either by inhibiting polymerization or stabilizing them, can increase DR5 protein expression and sensitize cancer cells to apoptosis induced by ligands like TRAIL. nih.gov While not tested with this compound, this provides a clear potential mechanism through which purine analogues that interact with tubulin could exert their antitumor effects. In contrast, some related compounds, such as 8-methylguanine derivatives, have shown only very weak antileukemic activity, indicating a high degree of structural specificity for potent antitumor effects. nih.gov

Table 1: Cytotoxic Activity of Selected 6,8,9-trisubstituted Purine Analogues

This table presents data on compounds structurally related to this compound to illustrate the potential for antitumor activity in this chemical class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue 5 | Huh7 (Liver) | 17.9 | nih.gov |

| Analogue 6 | Huh7 (Liver) | 14.2 | nih.gov |

| 5-Fluorouracil | Huh7 (Liver) | 30.6 | nih.gov |

| Fludarabine | Huh7 (Liver) | 28.4 | nih.gov |

IC50: The half maximal inhibitory concentration.

Neuroprotective Pathway Investigations

Neuroinflammation and neuronal damage are hallmarks of various neurodegenerative diseases and acute brain injuries. Compounds with N-benzyl moieties have emerged as promising candidates for neuroprotection.

A compelling study investigated the effects of N-benzyl eicosapentaenamide (NB-EPA), a compound containing a benzylamine (B48309) structure, in a neonatal mouse model of hypoxic-ischemic (HI) brain injury. mdpi.com The findings showed that NB-EPA significantly reduced brain damage and improved behavioral outcomes. Mechanistically, the neuroprotective effect was linked to the suppression of neuronal apoptosis. mdpi.com The study identified the p53-PUMA signaling pathway as a key target, where NB-EPA treatment led to its downregulation, thereby promoting neuronal survival. mdpi.com These results suggest that compounds like this compound could potentially offer neuroprotection through similar anti-apoptotic mechanisms.

Inflammatory Pathway Modulation Studies

Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal. Purine derivatives, particularly those interacting with adenosine receptors, are known to be significant modulators of inflammation.

Research on 8-benzylaminoxanthines, which are structurally very similar to N-benzyl-purines, has demonstrated potent anti-inflammatory activity. nih.gov These compounds show high affinity for adenosine A2A receptors, which are crucial in regulating inflammatory responses. In animal models of inflammation, these compounds significantly reduced edema. nih.gov

Furthermore, as mentioned previously, N-benzyl-N-methyldecan-1-amine (BMDA) has been shown to exert powerful anti-inflammatory effects by inhibiting the production of TNF-α and IL-1β. frontiersin.org The mechanism involves the downregulation of the JNK/p38 MAPK and NF-κB signaling pathways. frontiersin.org These pathways are central to the inflammatory cascade, and their inhibition represents a key strategy for treating inflammatory disorders. The structural similarities suggest that this compound may share the ability to modulate these critical inflammatory pathways.

Table 2: Anti-Inflammatory Effects of a Related N-Benzyl Compound in an Animal Model

This table shows the effect of an N-benzyl-amine compound in a rat model of DNBS-induced colitis, demonstrating the potential for this class of compounds to modulate inflammation.

| Treatment Group | Disease Activity Index (DAI) | Colon Weight/Length Ratio (g/cm) | Reference |

| Control | 0.2 ± 0.1 | 0.15 ± 0.01 | frontiersin.org |

| DNBS-induced Colitis | 3.9 ± 0.2 | 0.38 ± 0.02 | frontiersin.org |

| Colitis + BMDA | 2.1 ± 0.3 | 0.24 ± 0.02 | frontiersin.org |

Data are presented as mean ± SEM. BMDA: N-benzyl-N-methyldecan-1-amine.

Analytical and Biophysical Methodologies for N Benzyl 8 Methyl 7h Purin 6 Amine Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the initial identification and purity assessment of N-benzyl-8-methyl-7H-purin-6-amine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to create a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the signals for the protons are distinguished by their chemical shift (δ), which is influenced by the local electronic environment. For this compound, the aromatic protons on the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the methylene (B1212753) bridge protons (-CH₂-) would produce a characteristic singlet or doublet peak. The methyl group (-CH₃) at the C8 position would yield a sharp singlet in the upfield region, and the purine's C2-H proton would also have a distinct chemical shift.

¹³C NMR spectroscopy provides complementary information, detecting the signals from the carbon atoms in the molecule. rsc.org The spectrum would show distinct peaks for the methyl carbon, the methylene carbon, the carbons of the benzyl ring, and the carbons of the purine (B94841) core. rsc.org The specific chemical shifts help confirm the connectivity of the entire molecule. For instance, in related N-benzyl compounds, the benzylic -CH₂- carbon appears around 48 ppm, while aromatic carbons are found between 112 and 148 ppm. rsc.org

The purity of a sample can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The integration of the proton signals allows for the quantification of the relative number of protons, further confirming the structure.

| Group | Nucleus | Expected Chemical Shift (δ) in ppm | Notes |

| Benzyl Aromatic | ¹H | 7.2 - 7.4 | Multiplet, 5 protons |

| Benzyl Methylene | ¹H | ~4.3 | Singlet or Doublet, 2 protons |

| Purine C2-H | ¹H | >8.0 | Singlet, 1 proton |

| 8-Methyl | ¹H | ~2.5 | Singlet, 3 protons |

| Benzyl Aromatic | ¹³C | 127 - 139 | Multiple peaks |

| Purine Ring | ¹³C | 115 - 155 | Multiple peaks |

| Benzyl Methylene | ¹³C | ~48 | Single peak |

| 8-Methyl | ¹³C | ~15 | Single peak |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental formula (C₁₃H₁₃N₅).

In addition to determining the molecular ion peak (M+), MS provides valuable structural information through fragmentation analysis. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, key expected fragments would include the stable benzyl cation (C₇H₇⁺) at m/z 91 and the tropylium (B1234903) ion, which is also a common fragment from benzyl-containing compounds. wiley-vch.de Another significant fragment would correspond to the 8-methyl-purine core following the loss of the benzyl group.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Formula | Predicted Mass-to-Charge (m/z) |

| Molecular Ion | [C₁₃H₁₃N₅]⁺ | 239.12 |

| Benzyl Cation | [C₇H₇]⁺ | 91.05 |

| 8-methyl-adenine fragment | [C₆H₆N₅]⁺ | 148.06 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The purine ring system and the benzyl group in this compound both contain π-electrons that undergo such electronic transitions, resulting in a characteristic UV absorption spectrum. Purine and its derivatives typically exhibit strong absorption bands in the UV region, around 260 nm.

Once the molar absorptivity (extinction coefficient) of the compound is determined at a specific wavelength (λ_max), UV-Vis spectroscopy becomes a simple and rapid method for determining the concentration of the compound in a solution, according to the Beer-Lambert law. While specific spectral data for this compound is not detailed in the search results, related chromophores like benzylamine (B48309) are known to have available UV/Visible spectra. nist.gov

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide a complete structural model of this compound, revealing exact bond lengths, bond angles, and torsional angles.

The process requires the growth of a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons in the molecule. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map can be constructed, from which the atomic positions are determined.

A crystal structure would confirm the planarity of the purine ring, the orientation of the benzyl group relative to the purine core, and any intermolecular interactions, such as hydrogen bonding between the amine proton and nitrogen atoms of adjacent purine rings, or π-π stacking between the aromatic systems. While no crystal structure for this compound was found, analysis of other complex molecules demonstrates that this technique reveals the sum of bond angles around key atoms and intermolecular hydrogen bonding networks that stabilize the packing in the crystal. nih.gov

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

To understand the biological role of this compound, it is crucial to study its interactions with potential macromolecular targets, such as proteins or nucleic acids.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.gov It directly measures the heat change (either released or absorbed) that occurs when a ligand (in this case, this compound) binds to a target macromolecule in solution. whiterose.ac.uk

In an ITC experiment, a solution of the ligand is titrated in small, precise injections into a sample cell containing the target protein. The instrument measures the minute temperature changes that result from the binding event. From this raw data, several key thermodynamic parameters can be determined:

Binding Affinity (K_d): A measure of how tightly the ligand binds to the target. ITC is effective for affinities in the micromolar to nanomolar range. vanderbilt.edu

Stoichiometry (n): The ratio of ligand molecules to target molecules in the resulting complex.

Enthalpy (ΔH): The heat released or absorbed upon binding. whiterose.ac.uk

Entropy (ΔS): The change in disorder of the system upon binding, which is calculated from the other parameters.

This technique is label-free and performed in solution, providing data on the binding interaction in a near-native state. nih.gov While no specific ITC studies involving this compound were identified in the search results, this methodology remains the gold standard for characterizing the thermodynamic driving forces of such molecular interactions. malvernpanalytical.com

Surface Plasmon Resonance (SPR)

No research data was found detailing the use of Surface Plasmon Resonance (SPR) for the analysis of this compound. This technique, which measures real-time binding interactions between molecules, could theoretically be employed to study the binding kinetics and affinity of this compound with potential biological targets. However, no such studies have been published.

Fluorescence Spectroscopy and Fluorescent Probe Development

Similarly, a comprehensive search of scientific databases yielded no studies on the use of fluorescence spectroscopy to characterize this compound or on the development of fluorescent probes based on its structure. Fluorescence spectroscopy is a versatile technique used to gain insights into molecular structure, dynamics, and interactions. The development of a fluorescent probe derived from this compound would require synthetic modification to incorporate a fluorophore, and no such derivatives or their applications have been reported in the literature.

Future Directions and Translational Research Potential for N Benzyl 8 Methyl 7h Purin 6 Amine

Development of N-benzyl-8-methyl-7H-purin-6-amine as a Chemical Probe for Biological Systems

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. While this compound has not been extensively characterized as a chemical probe, its purine (B94841) scaffold presents a promising starting point. Purine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein-coupled receptors, and other ATP-binding proteins. nih.gov

To establish this compound as a chemical probe, several key steps are necessary. Initially, its selectivity profile across the human kinome and other relevant target families would need to be comprehensively determined. This is often achieved through broad-based screening panels. Furthermore, the development of analogs with minimal off-target effects would be essential. The synthesis of push-pull purine derivatives has shown potential for creating fluorescent bioprobes, a strategy that could be adapted for this compound to enable visualization of its interactions within cellular systems. acs.org Such probes could be invaluable in studying the mechanisms of nonsense mutation suppression and identifying the specific cellular machinery involved.

Exploration of Novel Therapeutic Hypotheses Based on Identified Mechanisms (Preclinical Focus)

The primary therapeutic hypothesis for this compound centers on its potential to treat genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. This compound has been identified as a promising agent for restoring the expression of genes carrying UGA-type nonsense mutations.

Preclinical evidence from patent literature indicates that this compound can induce the readthrough of such premature stop codons. In specific cell line models, a minimal concentration of 6.25 μM was sufficient to achieve re-expression of the full-length protein. This mechanism of action, known as nonsense suppression, offers a potential therapeutic strategy for a wide range of genetic disorders.

Diseases that could theoretically be targeted with this approach include:

Cystic Fibrosis: A significant portion of cystic fibrosis cases are caused by nonsense mutations in the CFTR gene.

Duchenne Muscular Dystrophy (DMD): Nonsense mutations in the dystrophin gene are a common cause of this severe muscle-wasting disease.

Certain Cancers: Some tumor suppressor genes are inactivated by nonsense mutations, contributing to cancer development.

The table below summarizes key preclinical findings related to the therapeutic potential of targeting nonsense mutations.

| Disease Model | Gene and Mutation Type | Effective Concentration of this compound | Observed Effect |

| In vitro cell lines | Gene with UGA nonsense mutation | 6.25 μM | Restoration of full-length protein expression |

Further preclinical studies would be necessary to validate these hypotheses in animal models of these diseases and to assess the functional rescue of the respective proteins.

Strategies for Enhancing Molecular Selectivity and Potency

To advance this compound from a hit compound to a clinical candidate, its molecular properties, specifically its selectivity and potency, will likely require optimization. General strategies for refining purine-based compounds can be applied here. Structure-activity relationship (SAR) studies are fundamental to this process.

Key strategies include:

Modification of the N6-substituent: The benzyl (B1604629) group at the N6 position is a key feature. Exploring a variety of substituted benzyl rings or replacing it with other aryl or alkyl groups could significantly impact potency and selectivity.

Substitution at the C8 position: The methyl group at the C8 position is another point for modification. Altering the size and electronic properties of this substituent can influence interactions with the target protein.

Modifications to the purine core: While more synthetically challenging, alterations to the purine ring system itself can lead to novel scaffolds with improved properties.

Computational Modeling: In silico docking studies can help predict how different modifications will affect the binding of the compound to its target, thereby guiding synthetic efforts.

The following table outlines general SAR findings for purine derivatives that could inform the optimization of this compound.

| Position of Modification | General Observation from Purine SAR Studies | Potential Impact on this compound |

| N6-position | The nature of the substituent is critical for activity and selectivity. | Optimization of the benzyl group could enhance target engagement. |

| C2-position | Introduction of small substituents can improve selectivity. | Modifications could fine-tune the selectivity profile. |

| C8-position | Substituents can influence potency and metabolic stability. | Exploring alternatives to the methyl group may improve potency. |

| N9-position | Substitution can affect solubility and cell permeability. | Introduction of polar groups could improve pharmacokinetic properties. |

Integration with High-Throughput Screening and Lead Optimization Efforts

High-throughput screening (HTS) is a powerful tool for discovering novel chemical matter and for optimizing lead compounds. bmglabtech.com this compound can be integrated into HTS campaigns in several ways.

Firstly, a focused library of analogs based on the this compound scaffold could be synthesized and screened to rapidly explore the SAR around the initial hit. This approach is more efficient than a full-scale HTS of a large, diverse library.

Secondly, various HTS assays can be employed to characterize the compound and its derivatives. nih.gov These include:

Biochemical assays: To measure the direct interaction of the compounds with the purified target protein (e.g., the ribosome or associated factors involved in translation termination).

Cell-based assays: Reporter gene assays in cells containing a nonsense mutation can be used to quantify the level of readthrough induced by the compounds.

Secondary assays: To assess off-target effects, cytotoxicity, and other properties relevant to drug development.

Q & A

Q. What are the key considerations for synthesizing N-benzyl-8-methyl-7H-purin-6-amine, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include alkylation at the N6 and N7 positions and introduction of the benzyl group. Reaction parameters such as temperature (e.g., 60–80°C for alkylation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., K₂CO₃ for deprotonation) must be optimized to maximize yield and purity. Automated reactors enable precise control of these parameters . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the compound from byproducts like unreacted intermediates.

Q. How can researchers characterize the molecular structure of this compound?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl CH₂ signals at δ 4.5–5.0 ppm) and aromatic proton environments.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~283.3 g/mol for C₁₃H₁₃N₅).

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly for the purine ring and substituents. Data from similar compounds (e.g., PU0, PU2 in ) provide reference metrics for comparison.

Q. What biological targets are associated with this compound?

Purine derivatives often target enzymes involved in nucleotide metabolism (e.g., kinases, phosphodiesterases) or DNA/RNA-binding proteins. For N-benzyl-8-methyl-7H-purin-6-amine, preliminary studies suggest inhibition of adenosine deaminase (ADA) or interaction with G-protein-coupled receptors (GPCRs) due to structural similarity to bioactive purines . Target validation requires enzyme inhibition assays (e.g., spectrophotometric monitoring of ADA activity) and competitive binding studies.

Advanced Research Questions

Q. How can contradictory data in enzymatic inhibition assays be resolved for this compound?

Contradictions may arise from assay conditions (e.g., buffer pH affecting compound solubility) or off-target effects. Strategies include:

- Dose-response curves : Confirm IC₅₀ consistency across multiple replicates.

- Selectivity profiling : Use panels of related enzymes (e.g., xanthine oxidase, purine nucleoside phosphorylase) to rule out non-specific binding .

- Structural analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) with crystallographic data from related purine-enzyme complexes .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of N-benzyl-8-methyl-7H-purin-6-amine?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, the benzyl group may enhance lipophilicity (logP ~2.5), favoring membrane penetration but risking hepatic clearance .

- Molecular dynamics (MD) simulations : Simulate compound stability in aqueous vs. lipid environments to predict bioavailability.

Q. How does substitution at the N8 position influence biological activity?

Substitution patterns (e.g., methyl vs. methoxybenzyl) alter steric and electronic properties. For example:

Q. What strategies are recommended for resolving crystallographic disorder in this compound?

Disorder in the benzyl or methyl groups can complicate refinement. Use:

- SHELXL restraints : Apply DFIX and ISOR commands to stabilize bond lengths and thermal parameters .

- Mercury visualization : Analyze packing motifs to identify intermolecular interactions (e.g., π-stacking) that may stabilize specific conformations .

- Twinned data refinement : If twinning is suspected (common in purines), use TWIN/BASF commands in SHELXL .

Methodological Guidance

Q. How to design a robust in vitro assay for evaluating this compound’s anticancer potential?

- Cell line selection : Use cancer lines with purine pathway dependencies (e.g., leukemia CCRF-CEM).

- Proliferation assays : MTT or ATP-lite to measure IC₅₀ after 48–72 hr exposure.

- Combination studies : Test synergy with standard therapies (e.g., methotrexate) using Chou-Talalay analysis .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- HPLC-DAD/MS : Monitor for hydrolyzed products (e.g., loss of benzyl group) under accelerated conditions (40°C/75% RH).

- NMR stability tracking : Compare ¹H NMR spectra over time to identify new peaks from decomposition .

Data Interpretation

Q. How to address discrepancies between computational docking and experimental binding data?

Potential causes include solvent effects or protein flexibility. Mitigate by:

- Explicit solvent simulations : Include water molecules in docking models.

- Ensemble docking : Use multiple protein conformations (e.g., from MD trajectories) to account for flexibility .

- SPR validation : Surface plasmon resonance provides experimental KD values to cross-validate docking scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.